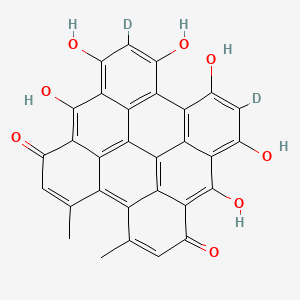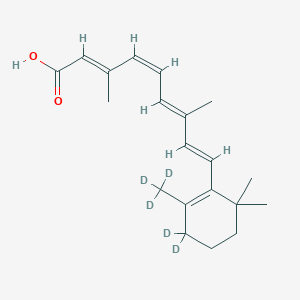
11-cis-Retinoic Acid-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-cis-Retinoic Acid-d5: is a deuterium-labeled derivative of 11-cis-Retinoic Acid, a metabolite of vitamin A. This compound is primarily used in scientific research, particularly in studies related to vision and retinoid signaling pathways. The molecular formula of this compound is C20H23D5O2, and it has a molecular weight of 305.47 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-cis-Retinoic Acid-d5 involves the incorporation of deuterium atoms into the retinoic acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency .
Análisis De Reacciones Químicas
Types of Reactions: 11-cis-Retinoic Acid-d5 undergoes several types of chemical reactions, including:
Oxidation: Conversion to 11-cis-retinaldehyde.
Reduction: Conversion to 11-cis-retinol.
Isomerization: Conversion between cis and trans isomers
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like pyridinium chlorochromate (PCC) and conditions involve mild temperatures.
Reduction: Common reagents include reducing agents like sodium borohydride (NaBH4) and conditions involve low temperatures.
Isomerization: Conditions involve light exposure or enzymatic catalysis
Major Products:
Oxidation: 11-cis-retinaldehyde.
Reduction: 11-cis-retinol.
Isomerization: All-trans-retinoic acid
Aplicaciones Científicas De Investigación
11-cis-Retinoic Acid-d5 has a wide range of applications in scientific research:
Mecanismo De Acción
11-cis-Retinoic Acid-d5 exerts its effects by binding to retinoic acid receptors (RARs) in the nucleus of cells. This binding activates the receptors, leading to the regulation of gene expression involved in cell growth, differentiation, and apoptosis. The molecular targets include RARα, RARβ, and RARγ, and the pathways involved are primarily related to retinoid signaling .
Comparación Con Compuestos Similares
All-trans-Retinoic Acid: Another metabolite of vitamin A with similar biological activities but different isomeric form.
9-cis-Retinoic Acid: Another isomer with distinct binding affinities and biological effects .
Uniqueness: 11-cis-Retinoic Acid-d5 is unique due to its deuterium labeling, which makes it particularly useful in tracer studies and metabolic research. The deuterium atoms provide a distinct signature that can be easily detected using mass spectrometry, allowing for precise tracking of the compound’s metabolic pathways .
Propiedades
Fórmula molecular |
C20H28O2 |
|---|---|
Peso molecular |
305.5 g/mol |
Nombre IUPAC |
(2E,4Z,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6-,12-11+,15-8+,16-14+/i3D3,10D2 |
Clave InChI |
SHGAZHPCJJPHSC-VGVMDEDOSA-N |
SMILES isomérico |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C\C(=C\C(=O)O)\C)/C)(C)C)[2H] |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


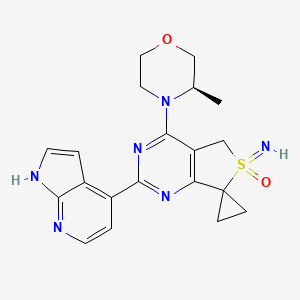
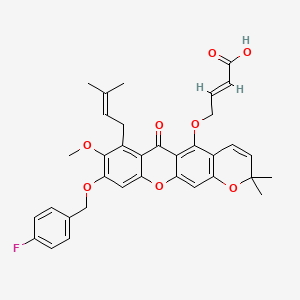
![[(3R)-1-(4-cyclobutylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12421473.png)


![N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide](/img/structure/B12421499.png)
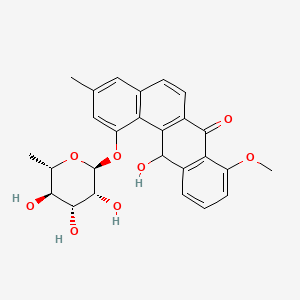
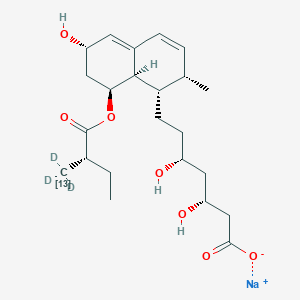
![(NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide](/img/structure/B12421509.png)

